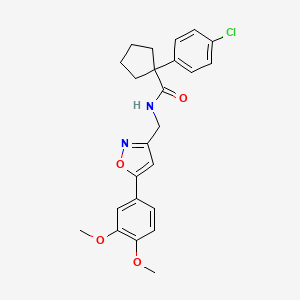
1-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and pharmacological implications.
Chemical Structure and Synthesis
The compound is characterized by a cyclopentanecarboxamide core substituted with a 4-chlorophenyl group and an isoxazole moiety. The synthesis typically involves multi-step reactions, including the formation of the isoxazole ring and subsequent coupling reactions to introduce the chlorophenyl and cyclopentanecarboxamide groups.
Table 1: Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈ClN₃O₃ |
| Molecular Weight | 357.81 g/mol |
| Key Functional Groups | Chlorobenzene, isoxazole, amide |
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this one exhibit significant antimicrobial activity. For instance, studies have shown that related isoxazole compounds possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve enzyme inhibition, which disrupts bacterial metabolism.
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on key enzymes involved in various biological pathways. Docking studies have indicated that it may interact with human prostaglandin reductase (PTGR2), potentially leading to anti-inflammatory effects . Furthermore, compounds with similar structures have been shown to inhibit urease and acetylcholinesterase, which are critical in treating conditions like peptic ulcers and Alzheimer's disease respectively .
Anticancer Activity
Emerging studies suggest that compounds featuring the isoxazole moiety may exhibit anticancer properties. The biological activity could be attributed to their ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways .
Case Studies
- Antibacterial Screening : A study evaluated several derivatives for antibacterial properties, revealing that certain modifications enhanced activity against gram-positive and gram-negative bacteria .
- Enzyme Inhibition Assays : Compounds similar to the target molecule were tested for their inhibitory effects on acetylcholinesterase and urease, showing promising results with IC50 values significantly lower than standard inhibitors .
Table 2: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-29-20-10-5-16(13-22(20)30-2)21-14-19(27-31-21)15-26-23(28)24(11-3-4-12-24)17-6-8-18(25)9-7-17/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYYMYAQTRFDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













